Lasinavir Lasinavir Lasinavir is a hydroxyethylene derivative.
Brand Name: Vulcanchem
CAS No.: 175385-62-3
VCID: VC0532525
InChI: InChI=1S/C35H53N3O9/c1-22(2)29(33(41)36-17-18-43-6)38-32(40)25(20-24-15-16-28(44-7)31(46-9)30(24)45-8)21-27(39)26(19-23-13-11-10-12-14-23)37-34(42)47-35(3,4)5/h10-16,22,25-27,29,39H,17-21H2,1-9H3,(H,36,41)(H,37,42)(H,38,40)/t25-,26+,27+,29+/m1/s1
SMILES: CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O
Molecular Formula: C35H53N3O9
Molecular Weight: 659.8 g/mol

Lasinavir

CAS No.: 175385-62-3

Inhibitors

VCID: VC0532525

Molecular Formula: C35H53N3O9

Molecular Weight: 659.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lasinavir - 175385-62-3

CAS No. 175385-62-3
Product Name Lasinavir
Molecular Formula C35H53N3O9
Molecular Weight 659.8 g/mol
IUPAC Name tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate
Standard InChI InChI=1S/C35H53N3O9/c1-22(2)29(33(41)36-17-18-43-6)38-32(40)25(20-24-15-16-28(44-7)31(46-9)30(24)45-8)21-27(39)26(19-23-13-11-10-12-14-23)37-34(42)47-35(3,4)5/h10-16,22,25-27,29,39H,17-21H2,1-9H3,(H,36,41)(H,37,42)(H,38,40)/t25-,26+,27+,29+/m1/s1
Standard InChIKey BEUUJDAEPJZWHM-COROXYKFSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O
SMILES CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O
Canonical SMILES CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O
Appearance Solid powder
Description Lasinavir is a hydroxyethylene derivative.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Lasinavir; CGP 61755; CGP-61755; CGP61755;
Reference 1: Salem AH, Jones AK, Santini-Oliveira M, Taylor GP, Patterson KB, Nilius AM, Klein CE. No Need for Lopinavir Dose Adjustment during Pregnancy: a Population Pharmacokinetic and Exposure-Response Analysis in Pregnant and Nonpregnant HIV-Infected Subjects. Antimicrob Agents Chemother. 2015 Nov 2;60(1):400-8. doi: 10.1128/AAC.01197-15. Print 2016 Jan. PubMed PMID: 26525798; PubMed Central PMCID: PMC4704200.
2: Adaramoye OA, Akanni OO, Adewumi OM, Owumi SE. Lopinavir/Ritonavir, an Antiretroviral Drug, Lowers Sperm Quality and Induces Testicular Oxidative Damage in Rats. Tokai J Exp Clin Med. 2015 Jun 20;40(2):51-7. PubMed PMID: 26150184.
3: Cressey TR, Urien S, Capparelli EV, Best BM, Buranabanjasatean S, Limtrakul A, Rawangban B, Sabsanong P, Treluyer JM, Jourdain G, Stek A, Lallemant M, Mirochnick M. Impact of body weight and missed doses on lopinavir concentrations with standard and increased lopinavir/ritonavir doses during late pregnancy. J Antimicrob Chemother. 2015 Jan;70(1):217-24. doi: 10.1093/jac/dku367. Epub 2014 Sep 25. PubMed PMID: 25261418; PubMed Central PMCID: PMC4267507.
4: Sakuma S, Matsumoto S, Ishizuka N, Mohri K, Fukushima M, Ohba C, Kawakami K. Enhanced Boosting of Oral Absorption of Lopinavir Through Electrospray Coencapsulation with Ritonavir. J Pharm Sci. 2015 Sep;104(9):2977-85. doi: 10.1002/jps.24492. Epub 2015 May 18. PubMed PMID: 25989422.
5: Khaykin P, Kotzerke P, Stephan C, Nisius G, Bickel M, Haberl A, Stürmer M, Kurowski M, Brodt R, von Hentig N. Lopinavir/ritonavir pharmacokinetics, efficacy, and safety in HIV and hepatitis B or C coinfected adults without symptoms of hepatic impairment. Ther Drug Monit. 2014 Apr;36(2):192-201. doi: 10.1097/FTD.0b013e3182a28c6a. PubMed PMID: 24632753.
6: Prinapori R, Rosso R, Di Biagio A, Miletich F, Furfaro E, Taramasso L, Ginocchio F, Giacomet V, Nulvesu L, Sormani MP, Schiavetti I, Signori A, De Hoffer L, Viscoli C. Pharmacokinetics of lopinavir determined with an ELISA test in youths with perinatally acquired HIV. Indian J Pediatr. 2014 Sep;81(9):856-60. doi: 10.1007/s12098-013-1198-1. Epub 2013 Sep 7. PubMed PMID: 24014186.
7: Paediatric European Network for Treatment of AIDS (PENTA). Once vs. twice-daily lopinavir/ritonavir in HIV-1-infected children. AIDS. 2015 Nov 28;29(18):2447-57. doi: 10.1097/QAD.0000000000000862. PubMed PMID: 26558544; PubMed Central PMCID: PMC4645961.
8: Lan NT, Thu NT, Barrail-Tran A, Duc NH, Lan NN, Laureillard D, Lien TT, Borand L, Quillet C, Connolly C, Lagarde D, Pym A, Lienhardt C, Dung NH, Taburet AM, Harries AD. Randomised pharmacokinetic trial of rifabutin with lopinavir/ritonavir-antiretroviral therapy in patients with HIV-associated tuberculosis in Vietnam. PLoS One. 2014 Jan 22;9(1):e84866. doi: 10.1371/journal.pone.0084866. eCollection 2014. PubMed PMID: 24465443; PubMed Central PMCID: PMC3898920.
9: Bissinger R, Waibel S, Bouguerra G, Al Mamun Bhuyan A, Abbès S, Lang F. Enhanced Eryptosis Following Exposure to Lopinavir. Cell Physiol Biochem. 2015;37(6):2486-95. doi: 10.1159/000438601. Epub 2015 Dec 17. PubMed PMID: 26681533.
10: Prasitsuebsai W, Kerr SJ, Truong KH, Ananworanich J, Do VC, Nguyen LV, Kurniati N, Kosalaraksa P, Sudjaritruk T, Chokephaibulkit K, Thammajaruk N, Singtoroj T, Teeraananchai S, Horng H, Bacchetti P, Gandhi M, Sohn AH. Using Lopinavir Concentrations in Hair Samples to Assess Treatment Outcomes on Second-Line Regimens Among Asian Children. AIDS Res Hum Retroviruses. 2015 Oct;31(10):1009-14. doi: 10.1089/AID.2015.0111. Epub 2015 Aug 26. PubMed PMID: 26200586; PubMed Central PMCID: PMC4576945.
11: Wang M, Halquist MS, Zhang Y, Gerk PM. Simultaneous determination of lopinavir and three ester prodrugs by LC-MS/MS in lysates of BeWo cells. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:84-90. doi: 10.1016/j.jchromb.2014.10.032. Epub 2014 Nov 3. PubMed PMID: 25481295.
12: Tasias M, Aldeguer JL. [Lopinavir/ritonavir in patients with human immunodeficiency virus infection in special situations]. Enferm Infecc Microbiol Clin. 2014 Nov;32 Suppl 3:18-21. doi: 10.1016/S0213-005X(14)70163-6. Review. Spanish. PubMed PMID: 25542871.
13: Srinivas NR. Prediction of area under the concentration-time curve for lopinavir from peak or trough lopinavir concentrations in patients receiving lopinavir-ritonavir therapy. Am J Health Syst Pharm. 2016 Mar 15;73(6):376-85. doi: 10.2146/ajhp150417. Review. PubMed PMID: 26953282.
14: Cresswell FV, Tomlins J, Churchill DR, Walker-Bone K, Richardson D. Achilles tendinopathy following Kaletra (lopinavir/ritonavir) use. Int J STD AIDS. 2014 Oct;25(11):833-5. doi: 10.1177/0956462414523403. Epub 2014 Feb 10. PubMed PMID: 24516081.
15: Floridia M, Ravizza M, Masuelli G, Giacomet V, Martinelli P, Degli Antoni A, Spinillo A, Fiscon M, Francisci D, Liuzzi G, Pinnetti C, Marconi AM, Tamburrini E; Italian Group on Surveillance on Antiretroviral Treatment in Pregnancy. Atazanavir and lopinavir profile in pregnant women with HIV: tolerability, activity and pregnancy outcomes in an observational national study. J Antimicrob Chemother. 2014 May;69(5):1377-84. doi: 10.1093/jac/dkt497. Epub 2013 Dec 25. PubMed PMID: 24370933.
16: Téllez MJ. [Lopinavir/ritonavir in human immunodeficiency virus-infected women]. Enferm Infecc Microbiol Clin. 2014 Nov;32 Suppl 3:22-5. doi: 10.1016/S0213-005X(14)70164-8. Review. Spanish. PubMed PMID: 25542872.
17: Camara S, Zucman D, Vasse M, Goudjo A, Guillard E, Peytavin G. [Lack of bioavailability of generic lopinavir/ritonavir not prequalified by WHO marketed in Africa (Congo Brazzaville)]. Bull Soc Pathol Exot. 2015 Feb;108(1):46-8. doi: 10.1007/s13149-014-0389-y. Epub 2014 Sep 25. French. PubMed PMID: 25256250.
18: Fagone P, Mangano K, Quattrocchi C, Cavalli E, Mammana S, Lombardo GA, Pennisi V, Zocca MB, He M, Al-Abed Y, Nicoletti F. Effects of NO-Hybridization on the Immunomodulatory Properties of the HIV Protease Inhibitors Lopinavir and Ritonavir. Basic Clin Pharmacol Toxicol. 2015 Nov;117(5):306-15. doi: 10.1111/bcpt.12414. Epub 2015 May 25. PubMed PMID: 25903922.
19: Ravi PR, Vats R, Balija J, Adapa SP, Aditya N. Modified pullulan nanoparticles for oral delivery of lopinavir: formulation and pharmacokinetic evaluation. Carbohydr Polym. 2014 Sep 22;110:320-8. doi: 10.1016/j.carbpol.2014.03.099. Epub 2014 Apr 13. PubMed PMID: 24906762.
20: Court R, Gordon M, Cohen K, Stewart A, Gosnell B, Wiesner L, Maartens G. Random lopinavir concentrations predict resistance on lopinavir-based antiretroviral therapy. Int J Antimicrob Agents. 2016 Aug;48(2):158-62. doi: 10.1016/j.ijantimicag.2016.04.030. Epub 2016 Jun 9. PubMed PMID: 27345268; PubMed Central PMCID: PMC4979317.
PubChem Compound 464372
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator